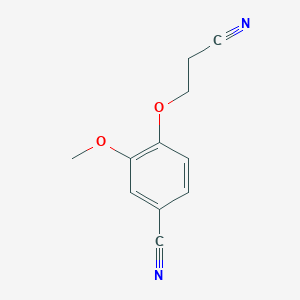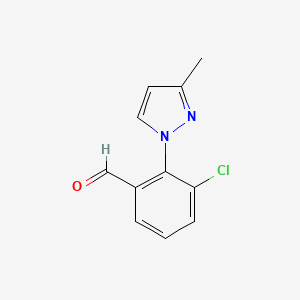![molecular formula C9H15BrN4 B13080612 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom at the 5-position and a 1-methylcyclopentylmethyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with a suitable ketone or aldehyde can yield the triazole ring.
Alkylation: The final step involves the alkylation of the triazole ring with 1-methylcyclopentylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Various oxidation states of the triazole ring.
Coupling Products: Complex molecules with extended carbon chains or aromatic systems.
Aplicaciones Científicas De Investigación
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Pharmaceuticals: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be used as a building block for the synthesis of new drugs with potential therapeutic applications.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound can be explored for its potential use in protecting crops from fungal infections.
Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.
Chemical Research: The compound can be used as a reagent or intermediate in various chemical reactions and studies, contributing to the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In pharmaceuticals, triazole derivatives often target enzymes or receptors involved in biological processes. For example, they can inhibit the activity of enzymes such as cytochrome P450, which is involved in drug metabolism. The bromine atom and the triazole ring can interact with specific molecular targets, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the 1-methylcyclopentylmethyl group.
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazole: A triazole derivative without the bromine atom, which may exhibit different reactivity and biological activity.
5-Bromo-1-[(1-cyclopentyl)methyl]-1H-1,2,4-triazol-3-amine: A compound with a similar structure but with a cyclopentyl group instead of a 1-methylcyclopentyl group.
Uniqueness
The presence of both the bromine atom and the 1-methylcyclopentylmethyl group in 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine makes it unique. The bromine atom can participate in various substitution reactions, while the 1-methylcyclopentylmethyl group can influence the compound’s lipophilicity and biological activity. This combination of functional groups can lead to unique chemical and biological properties, making the compound valuable for research and development in multiple fields.
Propiedades
Fórmula molecular |
C9H15BrN4 |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
5-bromo-1-[(1-methylcyclopentyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c1-9(4-2-3-5-9)6-14-7(10)12-8(11)13-14/h2-6H2,1H3,(H2,11,13) |
Clave InChI |
RHKIIQDBOWVYCU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)CN2C(=NC(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)




![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)

![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)






